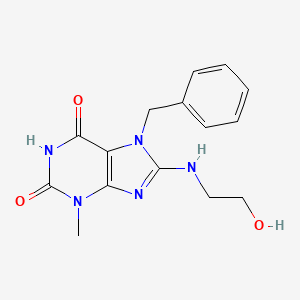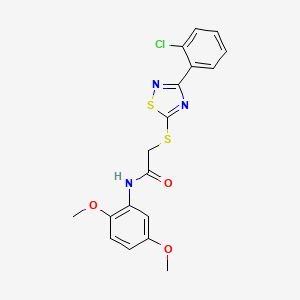
7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione, also known as BHED, is a potent and selective inhibitor of mitochondrial calcium uptake. It was first synthesized in 2010 by a research team led by Dr. Gyorgy Hajnoczky at Thomas Jefferson University in Philadelphia. Since then, BHED has been extensively studied for its potential applications in various scientific fields, including cell biology, neurology, and cardiology.
Mécanisme D'action
7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione is a potent and selective inhibitor of mitochondrial calcium uptake. It works by binding to the mitochondrial calcium uniporter (MCU), a protein complex that regulates the uptake of calcium into the mitochondria. By inhibiting the MCU, this compound reduces the amount of calcium that enters the mitochondria, which in turn affects cellular signaling and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cell culture studies, this compound has been shown to inhibit mitochondrial calcium uptake and reduce cellular ATP levels. In animal studies, this compound has been shown to protect against mitochondrial dysfunction and oxidative stress in the brain and heart. This compound has also been shown to improve cardiac function and reduce infarct size in animal models of heart disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione is its potency and selectivity for the MCU. This allows researchers to study the specific role of mitochondrial calcium uptake in cellular signaling and metabolism. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are a number of future directions for research on 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione. One area of interest is the development of more potent and selective inhibitors of the MCU. Another area of interest is the investigation of the role of mitochondrial calcium uptake in cancer and other diseases. Additionally, this compound has potential applications in drug discovery and development, as it can be used to screen for compounds that modulate mitochondrial calcium uptake.
Méthodes De Synthèse
7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione is synthesized from commercially available starting materials using a multi-step reaction sequence. The synthesis involves the protection of the purine ring, followed by the selective alkylation of the nitrogen at position 8. The resulting intermediate is then deprotected and coupled with benzyl bromide to form the final product. The overall yield of the synthesis is around 15%.
Applications De Recherche Scientifique
7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione has been extensively studied for its potential applications in various scientific fields. In cell biology, this compound has been used to study the role of mitochondrial calcium uptake in cellular signaling and metabolism. In neurology, this compound has been used to investigate the role of mitochondrial calcium uptake in neuronal function and neurodegenerative diseases. In cardiology, this compound has been used to study the role of mitochondrial calcium uptake in cardiac function and heart disease.
Propriétés
IUPAC Name |
7-benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-19-12-11(13(22)18-15(19)23)20(14(17-12)16-7-8-21)9-10-5-3-2-4-6-10/h2-6,21H,7-9H2,1H3,(H,16,17)(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOLOXBXSDTFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2621697.png)
![Methyl 2-amino-2-[3-[(2,6-dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2621698.png)
![Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate](/img/structure/B2621699.png)


![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(p-tolyl)pteridine-2,4-diamine](/img/structure/B2621702.png)


![N-(4-acetylphenyl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2621710.png)

![6-[4-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2621714.png)



